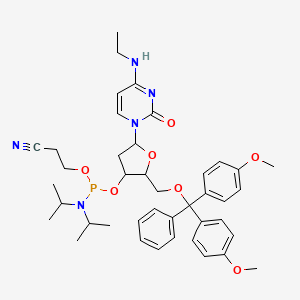
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. This compound is a derivative of cytidine, modified to include a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, an ethyl group at the N4 position, and a cyanoethyl (CE) phosphoramidite group at the 3’-hydroxyl position. These modifications make it a crucial building block in the solid-phase synthesis of DNA, enabling the incorporation of modified nucleotides into DNA strands for various research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite involves several key steps:
-
Protection of the 5’-Hydroxyl Group: : The 5’-hydroxyl group of 2’-deoxycytidine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction typically occurs at room temperature and results in the formation of 5’-O-DMT-2’-deoxycytidine.
-
Ethylation of the N4 Position: : The N4 position of the cytidine base is ethylated using an ethylating agent such as ethyl iodide (EtI) in the presence of a strong base like sodium hydride (NaH). This step is usually carried out under anhydrous conditions to prevent hydrolysis.
-
Introduction of the CE Phosphoramidite Group: : The 3’-hydroxyl group is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This reaction typically occurs at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used. These reactors allow precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to remove impurities and by-products.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to verify the purity and identity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The phosphoramidite group can undergo substitution reactions, particularly during the oligonucleotide synthesis process.
Deprotection Reactions: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) in dichloromethane (DCM).
Oxidation Reactions: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using oxidizing agents like iodine in water or tert-butyl hydroperoxide.
Common Reagents and Conditions
Substitution: N,N-diisopropylethylamine (DIPEA) as a base.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane (DCM).
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Major Products Formed
Oligonucleotides: The primary product formed during the synthesis process.
Deprotected Nucleosides: Formed after the removal of the DMT group.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and DNA repair mechanisms.
Biology: Facilitates the incorporation of modified nucleotides into DNA for gene editing and gene synthesis applications.
Medicine: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Employed in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite involves its incorporation into DNA strands during solid-phase synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted side reactions. The CE phosphoramidite group facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to stable phosphate triesters. The ethyl group at the N4 position enhances the stability and binding affinity of the modified nucleotide, making it useful for various applications.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite can be compared with other similar compounds:
2’-Deoxy-5’-O-DMT-cytidine 3’-CE phosphoramidite: Lacks the ethyl group at the N4 position, resulting in different binding properties and stability.
2’-Deoxy-5’-O-DMT-N4-methylcytidine 3’-CE phosphoramidite: Contains a methyl group instead of an ethyl group at the N4 position, affecting its chemical and biological properties.
2’-Deoxy-5’-O-DMT-N4-benzylcytidine 3’-CE phosphoramidite: Features a benzyl group at the N4 position, which significantly alters its steric and electronic properties.
The unique ethyl group in 2’-Deoxy-5’-O-DMT-N4-ethylcytidine 3’-CE phosphoramidite provides enhanced stability and binding affinity, making it particularly valuable for specific research and therapeutic applications.
Eigenschaften
Molekularformel |
C41H52N5O7P |
|---|---|
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
InChI-Schlüssel |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


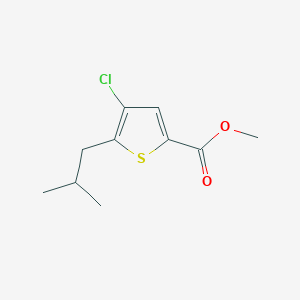
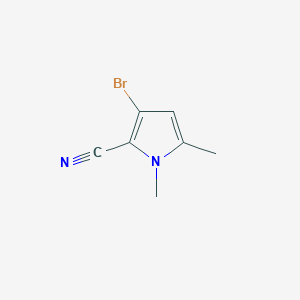


![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
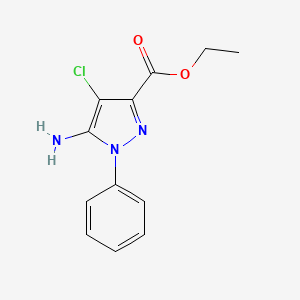
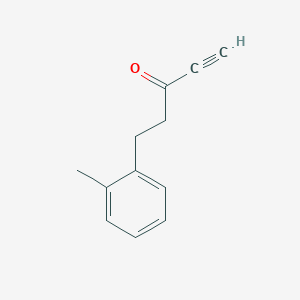
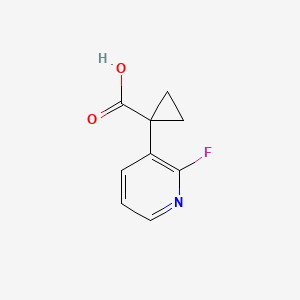
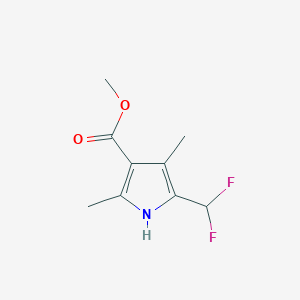
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

